Diallylcyanamide
Overview
Description
Diallylcyanamide is an organic compound with the molecular formula C₇H₁₀N₂ It is characterized by the presence of two allyl groups attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylcyanamide can be synthesized through the reaction of allyl bromide with sodium cyanamide. The process involves the following steps :
- Dissolve sodium cyanamide in water and cool the solution.
- Add allyl bromide to the solution and heat the mixture under reflux conditions.
- After the reaction is complete, the product is extracted using benzene and purified through distillation under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diallylcyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyanamides and other derivatives.
Scientific Research Applications
Diallylcyanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diallylcyanamide involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes such as enzyme activity and gene expression. The exact molecular targets and pathways are still under investigation, but its dual functionality as a nucleophile and electrophile plays a crucial role in its biological activity .
Comparison with Similar Compounds
- Di-n-butylcyanamide
- Diethylcyanamide
- Dipropylcyanamide
Comparison: Diallylcyanamide is unique due to the presence of allyl groups, which impart distinct chemical reactivity and biological activity compared to other cyanamides.
Properties
IUPAC Name |
bis(prop-2-enyl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-5-9(7-8)6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSAYFDMPYAZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060221 | |
Record name | Diallylcyanamide | |
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Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless mobile liquid; [HSDB] | |
Record name | Diallylcyanamide | |
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Boiling Point |
140-145 °C @ 90 MM HG | |
Record name | CYANAMIDE, DIALLYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
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Solubility |
INSOL IN WATER, SOL IN USUAL ORGANIC SOLVENTS, SOL IN ALCOHOL, ETHER, ACETONE, BENZENE | |
Record name | CYANAMIDE, DIALLYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9021 | |
Record name | CYANAMIDE, DIALLYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.1 (AIR= 1) | |
Record name | CYANAMIDE, DIALLYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, MOBILE LIQUID WHEN PURE | |
CAS No. |
538-08-9 | |
Record name | N,N-Di-2-propen-1-ylcyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-08-9 | |
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Record name | Cyanamide, diallyl | |
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Record name | Diallylcyanamide | |
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Record name | Cyanamide, N,N-di-2-propen-1-yl- | |
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Record name | Diallylcyanamide | |
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Record name | Diallylcyanamide | |
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Record name | DIALLYLCYANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2M1X8LXA | |
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Record name | CYANAMIDE, DIALLYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
LESS THAN -70 °C | |
Record name | CYANAMIDE, DIALLYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the polymerization behavior of diallylcyanamide compared to other 1,6-dienes?
A1: Unlike many 1,6-dienes that typically form six-membered rings during polymerization, this compound preferentially forms five-membered pyrrolidine rings via a process called cyclopolymerization. This tendency has been observed in reactions with perfluoroalkyl iodides, where this compound yields cis- and trans-1-cyano-3-iodomethyl-4-(perfluoroalkyl)methylpyrrolidine. [] This preference for five-membered ring formation suggests a unique intramolecular interaction within the this compound molecule that favors cyclization. []
Q2: What spectroscopic data supports the formation of five-membered rings during this compound polymerization?
A2: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide clear evidence for the five-membered ring structure in polymers derived from this compound. Specifically, these techniques reveal the presence of an exocyclic CH2 group, a characteristic feature of the pyrrolidine ring formed during cyclopolymerization. []
Q3: How does the structure of this compound relate to its tendency to undergo cyclopolymerization?
A3: The presence of the cyano group (-CN) in this compound plays a crucial role in its cyclopolymerization behavior. This electron-withdrawing group influences the electron density distribution within the molecule, specifically affecting the in-plane deformation vibrations of the terminal methylene groups. [] These altered vibrational frequencies have been directly correlated with the increased reactivity and tendency of this compound to undergo cyclopolymerization compared to other 1,6-dienes. []
Q4: Are there alternative synthetic routes to this compound besides traditional methods using hazardous reagents?
A4: Yes, this compound can be synthesized through a convenient and safer method utilizing commercially available aqueous cyanamide (50% solution) and alkylation under phase-transfer conditions. [] This approach offers advantages over conventional methods requiring harsh conditions or expensive catalysts, making it suitable for laboratory-scale preparation. []
Q5: What is the significance of copper(I) complexes with this compound in crystallographic studies?
A5: Researchers have successfully synthesized and characterized the crystal structures of copper(I) complexes with this compound. [, ] These complexes, including one with copper(I) perchlorate [] and another with copper(I) hexafluorosilicate, [] offer valuable insights into the coordination chemistry of this compound and its ability to act as a ligand in transition metal complexes.
Q6: How do reaction conditions impact the yield of desired products during the cyclopolymerization of this compound?
A6: Studies have shown that reaction conditions, such as solvent type and initiator concentration, significantly influence the yield of cyclized products from this compound polymerization. [, ] For example, the reaction order with respect to monomer concentration can vary depending on the solvent used. [] Understanding these effects is crucial for optimizing reaction conditions to achieve desired yields of specific cyclic products.
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